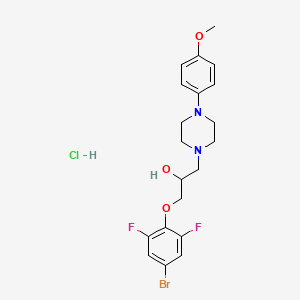

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

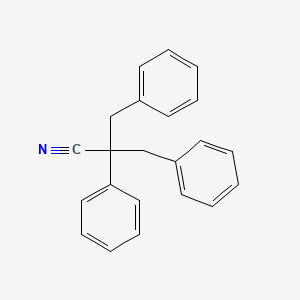

The compound "N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions. For example, the synthesis of a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Another synthesis route for pyrazole derivatives, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, involves a two-step process starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy. For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined after its synthesis . Similarly, the structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization and condensation. For example, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved a cyclocondensation reaction of carbohydrazones with thioglycolic acid . Thiation of N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides with the Lawesson reagent followed by cyclization with thiophosgene led to the formation of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be studied using various analytical techniques. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The inhibitory effects of pyrazole carboxylic acid amides on carbonic anhydrase isoenzymes were investigated, showing potent inhibitory activity, which is a significant chemical property in the context of medicinal chemistry .

Mécanisme D'action

Target of Action

The primary target of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is ketol-acid reductoisomerase (KARI) . KARI is an enzyme that catalyzes the second common step in branched-chain amino acid biosynthesis .

Mode of Action

The compound interacts with KARI, inhibiting its activity The exact mode of interaction is not well-documented in the available literature

Biochemical Pathways

By inhibiting KARI, the compound disrupts the biosynthesis of branched-chain amino acids . This can have downstream effects on protein synthesis and other cellular processes that rely on these amino acids.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with ethyl 3-phenyl-1H-pyrazole-5-carboxylate, followed by the hydrolysis of the resulting ethyl ester to yield the target compound.", "Starting Materials": [ "5-butyl-1,3,4-thiadiazol-2-amine", "ethyl 3-phenyl-1H-pyrazole-5-carboxylate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.1 equiv) in ethanol.", "Step 2: Add sodium hydroxide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Hydrolyze the resulting ethyl ester in the presence of sodium hydroxide (1.2 equiv) in water at reflux for 6 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound." ] } | |

Numéro CAS |

2180374-85-8 |

Formule moléculaire |

C16H17N5OS |

Poids moléculaire |

327.41 |

Nom IUPAC |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22) |

Clé InChI |

HXNRPOKPMBGTOC-UHFFFAOYSA-N |

SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)

![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)

![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)